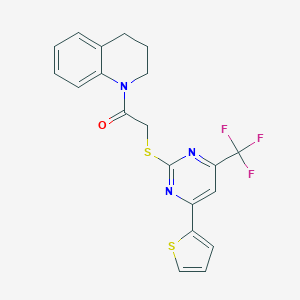
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of certain enzymes. The purpose of
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of certain enzymes, particularly acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the substrate from binding and leading to the inhibition of their activity. This mechanism of action has been confirmed through various studies, including enzyme kinetics assays and molecular docking simulations.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide can have various biochemical and physiological effects. For example, the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can affect neurotransmission and cognitive function. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has several advantages for lab experiments, including its high purity and yield, and its well-established mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of new synthesis methods, the identification of new enzymes that can be inhibited by the compound, and the exploration of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the compound can be used as a tool to study the functions of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in various physiological processes.
Synthesis Methods
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been synthesized using various methods, including the reaction of 2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 3,4-dihydroquinoline with 2-bromoacetyl-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine followed by the addition of sodium sulfide. These methods have been reported to yield high purity and yield of the compound.
Scientific Research Applications
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been reported to have potential applications in scientific research, particularly in the field of enzymology. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes, and their inhibition by 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide can provide insights into their functions.
properties
Molecular Formula |
C20H16F3N3OS2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-11-14(16-8-4-10-28-16)24-19(25-17)29-12-18(27)26-9-3-6-13-5-1-2-7-15(13)26/h1-2,4-5,7-8,10-11H,3,6,9,12H2 |
InChI Key |
PVNVELUOBOYCIZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)


![N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
![Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284274.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)